5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylphenylboronic acid and 5-fluoro-2-iodobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the iodobenzoic acid in the presence of a base such as potassium carbonate.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 5-formyl-3-(4-methoxy-3-methylphenyl)benzoic acid.
Reduction: Formation of 3-(4-methoxy-3-methylphenyl)benzoic acid.
Substitution: Formation of 5-amino-3-(4-methoxy-3-methylphenyl)benzoic acid.
Scientific Research Applications
5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the design of organic semiconductors and liquid crystals due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Fluoro-2-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzoic acid
- 4-Methoxyphenylboronic acid
Comparison:
- 5-Fluoro-3-(4-methoxy-3-methylphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties compared to its analogs.
- 5-Fluoro-2-methoxybenzoic acid lacks the methyl group, resulting in different reactivity and binding characteristics.
- 3-Fluoro-4-methoxybenzoic acid has the fluorine and methoxy groups in different positions, affecting its overall molecular geometry and interactions.
- 4-Methoxyphenylboronic acid does not contain a fluorine atom, making it less suitable for applications requiring strong electron-withdrawing effects.
Properties
IUPAC Name |
3-fluoro-5-(4-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-5-10(3-4-14(9)19-2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSRWNFHZNSAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689995 |
Source
|
Record name | 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-18-1 |
Source
|
Record name | 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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